molecular formula C7H7ClFN B13977274 3-Chloro-5-fluoro-4-methylbenzenamine CAS No. 264194-29-8

3-Chloro-5-fluoro-4-methylbenzenamine

Cat. No.: B13977274
CAS No.: 264194-29-8
M. Wt: 159.59 g/mol
InChI Key: RFRKWZLZFMWLBE-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoro-4-methylbenzenamine (molecular formula: C₇H₇ClFN) is a substituted aniline derivative featuring a benzene ring with three substituents:

  • Chlorine at position 3,
  • Fluorine at position 5,
  • Methyl at position 4.

This compound belongs to the class of halogenated aromatic amines, which are pivotal intermediates in pharmaceuticals, agrochemicals, and materials science.

Properties

CAS No.

264194-29-8

Molecular Formula

C7H7ClFN

Molecular Weight

159.59 g/mol

IUPAC Name

3-chloro-5-fluoro-4-methylaniline

InChI

InChI=1S/C7H7ClFN/c1-4-6(8)2-5(10)3-7(4)9/h2-3H,10H2,1H3

InChI Key

RFRKWZLZFMWLBE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1Cl)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-fluoro-4-methylbenzenamine typically involves the halogenation of 4-methylbenzenamine. One common method is the electrophilic aromatic substitution reaction, where 4-methylbenzenamine is treated with chlorine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the halogenation process .

Industrial Production Methods: Industrial production of 3-Chloro-5-fluoro-4-methylbenzenamine often employs similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-fluoro-4-methylbenzenamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-Chloro-5-fluoro-4-methylbenzenamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluoro-4-methylbenzenamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Diversity and Electronic Effects

The following table summarizes key analogs and their substituent profiles:

Compound Name Substituents (Positions) Key Functional Groups Reference
3-Chloro-5-fluoro-4-methylbenzenamine Cl (3), F (5), CH₃ (4) Halogens + alkyl N/A
3-Bromo-5-chloro-4-(trifluoromethyl)benzenamine Br (3), Cl (5), CF₃ (4) Halogens + trifluoromethyl
4-Chloro-3-(trifluoromethyl)aniline Cl (4), CF₃ (3) Halogen + trifluoromethyl
5-Chloro-2-nitro-4-(trifluoromethyl)aniline Cl (5), NO₂ (2), CF₃ (4) Halogen + nitro + trifluoromethyl
3-Chloroaniline (CAS 108-42-9) Cl (3) Single halogen

Key Observations:

  • Electron Effects : The trifluoromethyl (CF₃) group in and is strongly electron-withdrawing, whereas the methyl (CH₃) group in the target compound is electron-donating. This difference impacts reactivity in electrophilic aromatic substitution (e.g., CF₃ directs incoming groups meta, while CH₃ directs para/ortho).
  • Halogen Interactions: The combination of Cl and F in the target compound may enhance polarizability and lipophilicity compared to mono-halogenated analogs like 3-chloroaniline . Fluorine’s high electronegativity could also increase the acidity of the amine group relative to non-fluorinated analogs.

Physicochemical and Application Comparisons

  • Solubility : The trifluoromethyl group in and reduces water solubility due to hydrophobicity, whereas the methyl group in the target compound may slightly improve solubility in organic solvents.
  • Thermal Stability : Methyl groups generally enhance thermal stability compared to halogens or nitro groups. For example, nitro-containing compounds like may exhibit lower decomposition temperatures due to nitro group instability.
  • Pharmaceutical Relevance : The CF₃ group in is common in drug candidates (e.g., antiviral agents), while the target compound’s methyl group might favor applications in agrochemicals where steric effects are critical.

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